N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
The compound N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-methylbenzylsulfanyl group and at the 2-position with a 3-phenylpropanamide moiety. Its molecular formula is C19H19N3OS2, with a molecular weight of 369.51 g/mol and a calculated logP of 4.91, indicating high lipophilicity .
Properties
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-7-5-6-10-16(14)13-24-19-22-21-18(25-19)20-17(23)12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQLZQJYKMCREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenylpropanamide moiety. One common synthetic route includes the reaction of 2-methylbenzenemethanethiol with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 3-phenylpropanoic acid chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or the phenylpropanamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiadiazole ring.
Scientific Research Applications
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential as a therapeutic agent.
Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly for treating infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, disrupting their normal function. This can lead to the inhibition of bacterial or cancer cell growth. The compound’s ability to interfere with DNA replication and protein synthesis is a key aspect of its biological activity.
Comparison with Similar Compounds
Substituent Positional Isomer: 4-Methylbenzylsulfanyl Derivative
Compound : N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (V018-7240)
- Key Difference : The methyl group on the benzyl substituent is at the para position (4-methyl) instead of the ortho position (2-methyl).
- Impact :
Methoxy-Substituted Analog
Compound : N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (CAS: 521294-90-6)
- Key Difference : Replacement of the methyl group with a methoxy (-OCH3) group at the 4-position of the benzyl ring.
- Electronic Effects: Electron-donating methoxy group may alter thiadiazole ring reactivity and target interactions .
Sulfamoyl Derivative
Compound : 3-Phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide
- Key Difference : The benzylsulfanyl group is replaced with a sulfamoyl (-SO2NH2) moiety.
- Impact: Solubility: Sulfamoyl’s polarity enhances water solubility (logSw = -4.62) but reduces membrane permeability . Bioactivity: Sulfonamide groups are known to inhibit carbonic anhydrases and other metalloenzymes, suggesting divergent therapeutic applications compared to the target compound .
Triazole-Containing Analog
Compound : N-(5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-allylacetamide
- Key Difference : Incorporation of a 1,2,4-triazole ring and an allyl-acetamide group.
- Impact: Molecular Weight: Higher (448.56 g/mol) due to the triazole and allyl groups, affecting pharmacokinetics .
Fluorinated Analog
Compound : N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Key Difference : Fluorine substitution on the benzyl ring and a cyclohexanecarboxamide side chain.
- Impact: Metabolic Stability: Fluorine’s electronegativity enhances resistance to oxidative metabolism.
Physicochemical and Structural Analysis
Molecular Conformation
- Butterfly Conformation : Analogous thiadiazole derivatives (e.g., ) adopt butterfly-like conformations with dihedral angles between thiadiazole rings (~46°). Substituents like 2-methylphenyl influence planarity and stacking interactions in crystal lattices .
Biological Activity
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that integrates a thiadiazole moiety, known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiadiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen atoms, recognized for its potential in drug development.
- Phenyl Group : Enhances the compound's interaction with biological targets and contributes to its pharmacological properties.
- Propanamide Linkage : Provides a functional group that can participate in various biological interactions.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this scaffold can inhibit the growth of various pathogenic bacteria and fungi. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | TBD |
| Similar Thiadiazole Derivative | Escherichia coli | 0.21 µM |
Research has shown that compounds with the thiadiazole structure can inhibit key enzymes involved in bacterial cell wall biosynthesis, contributing to their antimicrobial effects .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast cancer) | TBD | Apoptosis induction |
| 4-chloro-N-(5-{[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide | HeLa (Cervical cancer) | 0.37 | Cell cycle arrest |
| 2-F substituted thiadiazole | A549 (Lung cancer) | 0.73 | Apoptosis |
The mechanism of action often involves the disruption of cellular processes such as tubulin polymerization and induction of apoptotic pathways .
Anti-inflammatory Activity
Thiadiazole derivatives have shown promise as anti-inflammatory agents. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Candida albicans, revealing that certain modifications significantly enhanced their efficacy .
- Anticancer Properties : Research on a series of thiadiazole derivatives indicated that specific substitutions on the thiadiazole ring improved cytotoxicity against breast cancer cell lines, demonstrating the importance of structural optimization in drug design.
Q & A
Q. What crystallographic techniques elucidate the solid-state conformation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
